2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine
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Overview
Description
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a piperidine ring, which is further substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridin-2-ylmethyl group. The final step involves the formation of the morpholine ring and the attachment of the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-(pyridin-2-ylmethyl)piperidine
- 4-Benzyl-2-(pyridin-2-ylmethyl)morpholine
- 2-Benzyl-4-(pyridin-2-ylmethyl)piperidin-4-ylamine
Uniqueness
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19(7-3-1)16-22-18-25(14-15-26-22)21-9-12-24(13-10-21)17-20-8-4-5-11-23-20/h1-8,11,21-22H,9-10,12-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUPGIWVWULNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC(C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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